molecular formula C5H3BrN4O B1496474 8-Bromohypoxanthine CAS No. 56046-36-7

8-Bromohypoxanthine

Cat. No.: B1496474
CAS No.: 56046-36-7
M. Wt: 215.01 g/mol
InChI Key: IZBNLPSFAGAYBD-UHFFFAOYSA-N
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Description

8-Bromohypoxanthine is a chemical compound with the molecular formula C5H3BrN4O . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 4 nitrogen atoms, and 1 oxygen atom . The average mass is 215.008 Da and the monoisotopic mass is 213.949020 Da .

Scientific Research Applications

Synthesis and Physical-Chemical Properties

8-Bromohypoxanthine and its derivatives play a significant role in pharmaceutical science, particularly in the development of new drugs. A study by Ivanchenko (2018) focused on the synthesis of 8-bromo-3-methyl-7-α-methylbenzylxanthine derivatives and the investigation of their physical and chemical properties. This research highlights the potential of this compound derivatives in creating new drugs with various effects (Ivanchenko, 2018).

Crystal and Molecular Structure Analysis

Sakore and Sobell (1969) examined a hydrogen-bonded complex containing adenine and hypoxanthine derivatives, including 9-ethyl-8-bromoadenine and 9-ethyl-8-bromohypoxanthine. Their research contributes to understanding the molecular interactions of these compounds, which is critical in drug design and biochemical studies (Sakore & Sobell, 1969).

Biological Properties and Potential Therapeutic Applications

The synthesis and study of the biological properties of 8-R-thioderivatives of 1-benzyltheobromine, as researched by Ivanchenko et al. (2018), indicate the wide application of xanthine derivatives in medicine, including for diseases like asthma, bronchitis, and chronic obstructive pulmonary disease. This study underscores the importance of this compound in developing medical treatments (Ivanchenko et al., 2018).

Enzymatic Interaction Studies

Hille and Stewart (1984) explored the interaction of xanthine oxidase with 8-bromoxanthine, providing insights into the nature of purines' interaction with enzyme active sites. This research is crucial for understanding biochemical pathways and could influence the development of enzyme-targeted drugs (Hille & Stewart, 1984).

Antimicrobial and Antifungal Applications

The study of 8-amino-7-(2-hydroxy-2-phenylethyl)-3-methylxanthines by Romanenko et al. (2016) demonstrates the potential antimicrobial and antifungal applications of this compound derivatives. Their research provides a basis for developing new antimicrobial and antiviral agents (Romanenko et al., 2016).

Safety and Hazards

When handling 8-Bromohypoxanthine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

8-Bromohypoxanthine plays a significant role in biochemical reactions, particularly in the context of purine metabolism. It interacts with enzymes such as xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid . The bromine substitution in this compound may alter its binding affinity and reactivity with these enzymes, potentially inhibiting or modifying their activity. Additionally, this compound can interact with other proteins and nucleic acids, influencing various biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may interfere with the synthesis and degradation of nucleotides, impacting DNA and RNA synthesis . The compound’s interactions with cellular enzymes and proteins can lead to alterations in cell function, potentially affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For example, its interaction with xanthine oxidase can inhibit the enzyme’s activity, reducing the production of uric acid . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may undergo chemical degradation, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects may be observed at high doses, including potential damage to organs and tissues. It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to purine metabolism. It interacts with enzymes such as xanthine oxidase, which plays a key role in the catabolism of purines . The compound’s presence can affect metabolic flux and the levels of metabolites, potentially leading to alterations in cellular energy balance and nucleotide synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s presence in the nucleus, cytoplasm, or other organelles can affect its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

8-bromo-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBNLPSFAGAYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394637
Record name 8-BROMOHYPOXANTHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56046-36-7
Record name NSC112525
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112525
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-BROMOHYPOXANTHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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